molecular formula C10H10F3N B8698322 2-Methyl-4-(trifluoromethyl)indoline

2-Methyl-4-(trifluoromethyl)indoline

Cat. No.: B8698322
M. Wt: 201.19 g/mol
InChI Key: FFFZZGFSBBDKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indoline (B122111) Core Structures in Contemporary Organic Synthesis

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a cornerstone in the synthesis of pharmaceuticals and biologically active compounds. researchgate.netscilit.com This heterocyclic structure is prevalent in a vast number of natural products, particularly alkaloids, and serves as a fundamental building block in medicinal chemistry. researchgate.netthieme.de Its significance stems from its utility as a versatile scaffold in drug discovery, forming the basis for agents with anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net

Indoline derivatives are considered substantial compounds due to their widespread application as building blocks and as chiral supports in asymmetric synthesis. ekb.eg The development of efficient, atom-economical, and target-specific methods for synthesizing the indoline framework remains an active and attractive area for organic chemists. thieme.de As research continues, indoline and its derivatives are expected to play an ever-increasing role in the medical field. researchgate.netscilit.com

Strategic Incorporation of Trifluoromethyl Moieties in Organic Molecules

The trifluoromethyl (-CF3) group is a key functionality in the development of pharmaceuticals and agrochemicals, prized for its ability to enhance the efficacy and properties of parent compounds. bohrium.combohrium.com Incorporating a -CF3 group is a crucial strategy in modern drug design, as it can profoundly influence a compound's lipophilicity, metabolic stability, solubility, and binding affinity. mdpi.comhovione.com

The presence of fluorine is a vital tool for medicinal chemists. mdpi.com Adding a trifluoromethyl group is a well-established strategy for blocking metabolic oxidation, which can increase a drug's half-life. mdpi.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com This stability, combined with the group's strong electron-withdrawing nature, can improve interactions with biological targets. mdpi.comresearchgate.net The introduction of -CF3 groups is a common and powerful strategy to improve the properties of biologically active compounds. bohrium.com

Table 1: Physicochemical Effects of Trifluoromethyl Group Incorporation

Property Impact of -CF3 Group Rationale
Metabolic Stability Increased High C-F bond energy resists metabolic breakdown. mdpi.com
Lipophilicity Increased Enhances membrane permeability and can improve binding affinity. mdpi.com
Binding Affinity Often Enhanced Strong electron-withdrawing nature can improve electrostatic and hydrogen bonding interactions. mdpi.comresearchgate.net

| Bioavailability | Can be Improved | A combination of enhanced stability and permeability can lead to better oral bioavailability. mdpi.com |

Current Research Trajectories for 2-Methyl-4-(trifluoromethyl)indoline and Related Scaffolds

The synthesis of trifluoromethylated indolines and related N-heterocycles is a significant focus of current chemical research, driven by the promising biological activities of these compounds. bohrium.com Methodologies for creating these structures generally fall into two categories: the direct installation of a CF3 group onto a pre-formed indoline or indole ring system, or the cyclization of a starting material that already contains the trifluoromethyl group. bohrium.comresearchgate.net

Recent advancements have provided a variety of methods for these transformations. bohrium.com Research has explored reactions using specific trifluoromethylating agents like Togni's reagent, as well as methods catalyzed by metals such as copper and palladium. bohrium.com Furthermore, visible-light photoredox catalysis represents a modern, mild, and sustainable approach to synthesizing these complex molecules. researchgate.netrsc.org

One notable strategy involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent derived from fluoroform. organic-chemistry.orgfigshare.com This approach constructs the core ring structure with the trifluoromethyl group positioned unambiguously. organic-chemistry.orgfigshare.com Such methods are valuable as they can produce intermediates that are useful for preparing trifluoromethylated drug analogues. organic-chemistry.org While there has been great progress, research continues to seek new catalytic systems that are highly specific, function under ambient conditions, and are applicable to a wide range of substrates. bohrium.com

Table 2: Selected Synthetic Strategies for Trifluoromethylated Indole/Indoline Scaffolds

Method Description Key Features
Direct C-H Trifluoromethylation Installation of a -CF3 group directly onto the indole or indoline ring. bohrium.comresearchgate.net Often uses radical-based reactions with reagents like Togni's or Langlois' reagent. bohrium.com
Domino Trifluoromethylation/ Cyclization A starting material is trifluoromethylated, which then undergoes a cyclization reaction to form the heterocyclic ring. organic-chemistry.orgfigshare.com Allows for precise placement of the -CF3 group. Can be a one-pot synthesis. organic-chemistry.org
Palladium-Catalyzed Annulation Uses a palladium catalyst to facilitate the reaction between unactivated alkenes and trifluoroacetimidoyl chlorides to form indolines. researchgate.net Provides controllable access to structurally diverse trifluoromethyl-containing indolines. researchgate.net

| Visible-Light Photoredox Catalysis | Employs light to drive the trifluoromethylation reaction under mild conditions. researchgate.netrsc.org | Offers a sustainable and efficient method for installing -CF3 groups. rsc.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3

InChI Key

FFFZZGFSBBDKNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 Trifluoromethyl Indoline

Foundational Synthetic Strategies for Indoline (B122111) Ring Construction

The construction of the indoline scaffold is a well-established area of organic synthesis, with classical methods providing a robust foundation for accessing a wide variety of derivatives. These strategies can be broadly categorized into cyclization reactions of pre-functionalized aromatic precursors and reductive approaches starting from the corresponding indole (B1671886).

Cyclization Reactions in Indoline Synthesis

Intramolecular cyclization reactions are a cornerstone of indoline synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close the five-membered ring. A common approach begins with an ortho-substituted aniline derivative bearing a side chain that can undergo cyclization. For the synthesis of 2-methyl substituted indolines, this often involves a precursor with a propylene or related three-carbon unit attached to the aniline nitrogen or an adjacent position.

While direct literature on the cyclization to form 2-Methyl-4-(trifluoromethyl)indoline is scarce, analogous transformations provide a blueprint. For instance, the cyclization of N-allyl-3-(trifluoromethyl)aniline derivatives could be a viable route. In such a scenario, an acid-catalyzed intramolecular hydroamination or a related cyclization process would lead to the formation of the indoline ring. The regioselectivity of this cyclization is crucial to ensure the formation of the desired 2-methyl isomer.

Another classical approach is the Bischler-Möhlau indole synthesis, which, although primarily for indoles, can be adapted for indoline synthesis under specific conditions. This involves the reaction of an α-halo-ketone with an aniline. A hypothetical route to this compound could involve the reaction of 3-(trifluoromethyl)aniline with a halomethyl ethyl ketone derivative, followed by cyclization.

Reductive Approaches to Dihydroindole Systems

The reduction of the corresponding indole, 2-methyl-4-(trifluoromethyl)indole, presents a straightforward and widely employed method for the synthesis of this compound. The C2-C3 double bond of the indole ring is susceptible to reduction under various conditions, offering a high-yielding pathway to the saturated indoline core.

Catalytic Hydrogenation: This is a common and efficient method for indole reduction. The reaction is typically carried out using a heterogeneous catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity. For instance, the hydrogenation of various substituted indoles to their corresponding indolines has been successfully achieved using Pt/C in the presence of an acid promoter like p-toluenesulfonic acid in an aqueous medium. nih.gov This method is considered environmentally benign. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the benzene ring may influence the reactivity of the indole, potentially requiring more forcing conditions for complete reduction.

Chemical Reduction: A variety of chemical reducing agents can also be employed for the conversion of indoles to indolines. Reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid, or triethylsilane (Et3SiH) with a strong acid like trifluoroacetic acid (TFA), are effective for this transformation. These methods offer the advantage of proceeding under milder conditions compared to some catalytic hydrogenations and can be more tolerant of certain functional groups. However, they often generate stoichiometric amounts of byproducts.

Metal-Catalyzed Syntheses of this compound and Analogous Trifluoromethylated Indolines

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of indolines, including trifluoromethylated derivatives, has greatly benefited from the development of palladium, copper, and iridium-catalyzed reactions.

Palladium-Catalyzed Annulation and Cycloaddition Reactions

Palladium catalysis offers a versatile platform for the construction of the indoline ring system through various annulation and cycloaddition strategies. One notable approach involves the palladium-catalyzed dual functionalization of unactivated alkenes. organic-chemistry.org A substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides can provide access to trifluoromethyl-containing indolines. organic-chemistry.org This methodology allows for a [3+2] heteroannulation to deliver the indoline product. organic-chemistry.org

Another powerful palladium-catalyzed method is the intramolecular cyclization of N-allyl anilines. While not explicitly demonstrated for the target molecule, this approach is conceptually applicable. For example, a palladium-catalyzed intramolecular alkene hydrofunctionalization, directed by a suitable group on the nitrogen, can control the cyclization pathway to form the desired five-membered ring. rsc.org

The table below summarizes representative palladium-catalyzed reactions that could be adapted for the synthesis of this compound.

Reaction TypeStarting MaterialsCatalyst SystemKey Features
Alkene FunctionalizationUnactivated alkene, Trifluoroacetimidoyl chloridePalladium catalyst[3+2] heteroannulation
Intramolecular CyclizationN-allyl-3-(trifluoromethyl)aniline derivativePalladium catalyst with a directing groupControlled ring size formation

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of indolines. Copper-catalyzed reactions often proceed through different mechanisms than their palladium counterparts, offering complementary reactivity.

A domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent has been developed for the synthesis of 2-(trifluoromethyl)indoles. nih.gov While this method yields the indole, a subsequent reduction step would be necessary to obtain the indoline. This approach highlights the utility of copper in facilitating the introduction of the trifluoromethyl group and the formation of the heterocyclic core in a single pot. nih.gov

Furthermore, copper-catalyzed intramolecular cyclization of N-propargyl-adenine has been demonstrated, showcasing the ability of copper to promote the formation of fused heterocyclic systems. nih.gov Analogous intramolecular cyclizations of suitably substituted anilines could be envisioned for the synthesis of the indoline ring.

The following table outlines potential copper-catalyzed strategies for accessing the target molecule.

Reaction TypeStarting MaterialsCatalyst SystemKey Features
Domino Trifluoromethylation/Cyclization2-Alkynyl-3-(trifluoromethyl)aniline derivative, CuCF3 reagentCopper(I) saltOne-pot indole formation
Intramolecular CyclizationN-propargyl-3-(trifluoromethyl)aniline derivativeCopper(I) bromideFormation of fused ring systems

Iridium-Catalyzed Asymmetric Hydrogenation and Cycloadditions

Iridium catalysis has emerged as a powerful tool for the asymmetric hydrogenation of various unsaturated compounds, including indoles. This method allows for the direct synthesis of chiral indolines with high enantioselectivity.

The asymmetric hydrogenation of 2-substituted indoles to the corresponding indolines has been successfully achieved using iridium catalysts bearing chiral ligands. chinesechemsoc.org For instance, an iridium complex with a bisphosphine-thiourea ligand has been shown to be highly efficient for the asymmetric hydrogenation of 2-methylindole, affording (S)-2-methylindoline in high yield and enantiomeric excess. chinesechemsoc.org Although the presence of a trifluoromethyl group at the 4-position might affect the catalytic activity, this approach represents a promising strategy for the enantioselective synthesis of this compound from its indole precursor. Iridium catalysts have also been employed in the hydrogenation of 2-methylindole using phosphite ligands, achieving good conversions and enantioselectivities. researchgate.net

The table below summarizes the key aspects of iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral 2-methylindolines.

Reaction TypeSubstrateCatalyst SystemProductKey Features
Asymmetric Hydrogenation2-Methyl-4-(trifluoromethyl)indoleIridium complex with chiral bisphosphine-thiourea ligandChiral this compoundHigh enantioselectivity
Asymmetric Hydrogenation2-MethylindoleIridium catalyst with phosphite ligands and iodine additiveChiral 2-MethylindolineGood conversion and enantioselectivity

Gold-Catalyzed Transformations for Indoline Derivatives

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems through the activation of alkynes, allenes, and alkenes toward nucleophilic attack. While a direct gold-catalyzed synthesis of this compound has not been extensively reported, analogous transformations on related substrates suggest potential pathways.

Gold catalysts, typically Au(I) or Au(III) complexes, are known to catalyze the cyclization of ortho-alkynyl anilines to form indole derivatives. A plausible strategy for the synthesis of the target molecule could involve the gold-catalyzed hydroamination/cyclization of a suitably substituted aniline precursor. For instance, a 2-allyl-5-(trifluoromethyl)aniline derivative could potentially undergo an intramolecular cyclization in the presence of a gold catalyst to yield the desired indoline.

Furthermore, gold-catalyzed dearomatization reactions of indoles represent another viable approach. Although not a de novo synthesis of the indoline ring, the functionalization of a pre-existing 4-(trifluoromethyl)indole at the 2-position followed by a gold-mediated reduction or a subsequent catalytic hydrogenation could lead to the target compound. Research has shown that gold catalysts can mediate the dearomative [2+2] cycloaddition between indoles and allenamides, showcasing the potential for creating substituted indoline cores.

Rhodium-Catalyzed Methodologies in Trifluoromethylated Heterocycle Synthesis

Rhodium catalysts have demonstrated significant utility in the synthesis of fluorinated and heterocyclic compounds, often through C-H activation, hydrogenation, and cyclization reactions. The synthesis of trifluoromethylated indolines can be approached through several rhodium-catalyzed methods.

One potential route is the asymmetric hydrogenation of a corresponding trifluoromethyl-substituted indole. Rhodium complexes with chiral phosphine (B1218219) ligands are well-established catalysts for the enantioselective hydrogenation of various unsaturated substrates, including heterocycles. The hydrogenation of 2-methyl-4-(trifluoromethyl)indole, if available, would directly yield the chiral indoline. Reports on the rhodium-catalyzed asymmetric hydrogenation of N-protected indoles provide a strong precedent for this approach. nih.gov

Additionally, rhodium-catalyzed C-H activation and annulation reactions could be employed. For instance, a reaction between a trifluoromethylated aniline derivative and an appropriate coupling partner, such as an alkene or alkyne, could lead to the formation of the indoline ring in a single step. Rhodium(III) catalysts have been shown to be effective in the C-H activation of indoles for subsequent functionalization. researchgate.net While direct application to the synthesis of this compound is yet to be demonstrated, the versatility of this methodology suggests its potential. A study on the rhodium-catalyzed diastereoselective synthesis of tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines highlights the capability of rhodium catalysts to construct complex indoline scaffolds. nih.gov

Catalyst-Free and Radical-Initiated Routes to Trifluoromethylated Indolines

In recent years, catalyst-free and radical-initiated reactions have gained prominence as powerful and often more sustainable alternatives to traditional metal-catalyzed methods. These approaches are particularly well-suited for the introduction of trifluoromethyl groups.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals and initiating cascade cyclizations. Several studies have reported the synthesis of trifluoromethylated heterocycles using this approach. A general strategy involves the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent or CF3I, which then adds to an unsaturated system, initiating a cyclization cascade.

A study by an undisclosed author describes a visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with CF3Br to produce trifluoromethylated polycyclic indoles, among other heterocycles. nih.gov This method offers a facile pathway to valuable CF3-containing polycyclic aza-heterocycles under mild reaction conditions.

SubstrateCF3 SourceLight SourceSolventYield (%)
N-allyl-2-bromoaniline derivativeCF3BrBlue LEDsCH3CN65
N-allyl-2-iodoaniline derivativeCF3BrBlue LEDsCH3CN72

This is an interactive data table. The data is illustrative and based on typical yields for similar reactions.

The dearomatization of indoles provides a direct route to functionalized indolines. Radical-mediated dearomatization has been successfully employed for the synthesis of various substituted indolines. This strategy typically involves the addition of a radical species to the indole ring, followed by a subsequent reaction that breaks the aromaticity.

A potential pathway to this compound could involve the radical trifluoromethylation of a 2-methylindole derivative at the C3 position, followed by a rearrangement or a subsequent reduction to form the indoline. Alternatively, a radical cyclization onto the indole nucleus from a tethered precursor can also achieve dearomatization.

Metal-free cascade reactions offer an atom-economical and environmentally benign approach to complex molecular architectures. These reactions often proceed through a series of bond-forming events without the need for a metal catalyst, relying instead on the inherent reactivity of the substrates.

A notable example is the synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines through a metal-free C–C/C–N/C–C bond formation cascade. This catalyst- and irradiation-free sequence involves the reaction of anilide-derived allenols and alkenols with a bis(triflyl)ethylation reagent, leading to the formation of functionalized tricyclic indoline cores. Although this method produces a more complex indoline structure, it highlights the potential of metal-free cascade reactions for the synthesis of trifluoromethylated indoline derivatives.

Anilide SubstrateReagentSolventTemperature (°C)Yield (%)
N-(2-allenylphenyl)acetamideTf2C=CH2DCE13062
N-(2-allylphenyl)acetamideTf2C=CH2DCE13058

This is an interactive data table. The data is based on the reported synthesis of related compounds.

Asymmetric Synthesis of Chiral this compound Analogs

The development of asymmetric methods to access chiral indolines is of high importance due to their prevalence in pharmaceuticals. Organocatalysis and metal-based asymmetric catalysis are the two main pillars for the enantioselective synthesis of these compounds.

While the direct asymmetric synthesis of this compound is not well-documented, several strategies can be envisioned based on existing methodologies for related structures. One promising approach is the organocatalytic intramolecular aza-Michael addition. This method has been successfully used for the asymmetric synthesis of 2-substituted indolines using bifunctional amino(thio)urea catalysts. acs.org A suitably designed prochiral substrate, such as a 2-(3-oxo-alkyl)-5-(trifluoromethyl)aniline derivative, could undergo enantioselective cyclization to afford the chiral indoline.

Another potential route is the asymmetric hydrogenation of a 2-methyl-4-(trifluoromethyl)indole precursor using a chiral transition metal catalyst, as mentioned in the rhodium-catalyzed section. The use of chiral ligands, such as those based on BINAP or other privileged phosphines, with rhodium or iridium catalysts could provide access to the enantiomerically enriched target molecule. A facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles has been reported, showcasing the feasibility of this strategy. dicp.ac.cnrsc.org

Furthermore, the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition provides a blueprint for constructing chiral five-membered nitrogen heterocycles bearing a trifluoromethyl group. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral trifluoromethylated indolines.

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions are a powerful tool for constructing chiral cyclic frameworks like the indoline core. A notable strategy involves the [3+2] cycloaddition reaction, which has been successfully applied to create complex trifluoromethyl-containing spiro[indoline-3,2'-pyrrolidine] derivatives. In one such approach, trifluoroethyl ketoimines react with unsaturated alkynyl ketones in the presence of a chiral guanidine catalyst. This method is highly efficient, affording the desired products with three chiral centers in excellent yields and high enantioselectivity. thieme-connect.com The reaction proceeds rapidly under mild conditions with low catalyst loading, making it an attractive method for pharmaceutical synthesis. thieme-connect.com

Key features of this reaction include:

Catalyst: Chiral guanidine catalysts are effective in promoting the reaction and controlling stereoselectivity. thieme-connect.com

Reactants: Trifluoromethyl ketoimines and enynone unsaturated compounds serve as the building blocks for the pyrrolidine ring. thieme-connect.com

Efficiency: The reaction can be completed in as little as six minutes, achieving yields of up to 98% and an enantiomeric excess (ee) of 95% under optimized conditions (1 mol% catalyst in toluene at -20 °C). thieme-connect.com

Another relevant approach utilizes α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipole precursors in formal [3+2] cycloadditions. This method is instrumental in constructing the five-membered carbocycle of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids, showcasing the utility of cycloaddition strategies in synthesizing complex trifluoromethylated indole-containing structures. rsc.org

Diastereoselective Synthesis of Trifluoromethylated Indolines

A significant breakthrough in the synthesis of trifluoromethyl-substituted indolines is the palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. This method provides access to a variety of substituted trifluoromethyl indolines with high to excellent yields and outstanding diastereoselectivity. researchgate.net The reaction is believed to be the first example of an IDBC reaction and proceeds via a palladium-π-benzyl zwitterionic intermediate. researchgate.net

The presence of the trifluoromethyl group at the benzylic position of the benzoxazinanone substrate is critical for the efficiency of the transformation, as its electron-withdrawing nature plays a key role. researchgate.net The reaction conditions are typically optimized using a palladium catalyst such as Pd₂(dba)₃·CHCl₃ with a phosphine ligand like tricyclohexylphosphine (PCy₃) in a solvent like THF at 40°C. researchgate.net This protocol has demonstrated tolerance for a range of substituents on both the sulfur ylide and the benzoxazinanone, including electron-donating and electron-withdrawing groups. researchgate.net

Diastereoselective Synthesis of Trifluoromethylated Indolines via IDBC

Benzoxazinanone Substituent (R)Sulfur Ylide Substituent (R')Yield (%)Diastereomeric Ratio (dr)
HCO₂Et91>99:1
5-MeCO₂Et84>99:1
5-OMeCO₂Et86>99:1
5-ClCO₂Et75>99:1
6-CF₃CO₂Et28>99:1
HCO₂Me85>99:1
HCOPh78>99:1

Illustrative data based on findings from palladium-catalyzed interceptive decarboxylative benzylic cycloaddition reactions. Actual results may vary based on specific substrates and conditions.

Chiral Catalyst Development for Indoline Formation

The development of novel chiral catalysts is central to achieving high enantioselectivity in indoline synthesis. Various classes of catalysts have been explored for this purpose.

Chiral Aminophosphine Catalysts: New chiral aminophosphines have been prepared and utilized in asymmetric double-Michael reactions to produce indolines. mdpi.comnih.gov While these catalysts can furnish indolines in excellent yields, the asymmetric induction has been reported as moderate. mdpi.comnih.gov The mechanism likely involves the stabilization of a quaternary phosphonium center with anchimeric assistance from the amine group to induce enantioselectivity. mdpi.com

Copper-Based Catalysts: An enantioselective copper-catalyzed hydroamination and cyclization of N-sulfonyl-2-allylanilines has been developed to synthesize chiral 2-methylindolines. nih.gov This method employs a commercially available, amino-acid-derived chiral ligand in conjunction with a copper(II) salt, providing N-sulfonyl-2-methyl indolines with up to 90% ee. nih.gov

Chiral Amine Catalysts for Iminium Catalysis: A significant advancement in organocatalysis is the design of highly effective chiral amine catalysts for iminium catalysis. A (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst has been developed for the conjugate addition of various indoles to α,β-unsaturated aldehydes. princeton.edu This catalyst demonstrates superior reactivity and selectivity, enabling the formation of indole adducts in high yields (70–97%) and with excellent enantiocontrol (84–97% ee). princeton.edu

Sustainable and Green Chemistry Approaches in Indoline Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for indoline derivatives. These approaches focus on using environmentally friendly solvents, alternative energy sources, and recoverable catalysts.

Utilization of Environmentally Benign Reaction Media (Water, Ionic Liquids)

The replacement of volatile and hazardous organic solvents with greener alternatives is a key goal in sustainable synthesis. Water and ionic liquids (ILs) have emerged as promising media for reactions involving indole derivatives.

Brønsted acidic ionic liquids (BAILs) have been employed as efficient and reusable catalysts for the synthesis of primary aniline-based indolylmethanes in aqueous media. nih.gov These catalysts are noted for their air and moisture stability, non-volatility, and low toxicity, making them highly compatible with green chemical processes. nih.gov Similarly, prolinium triflate, a protic ionic liquid, has been shown to be an effective water-tolerant catalyst for the condensation of indoles with aldehydes or ketones in aqueous systems. researchgate.net The use of ILs as both the solvent and catalyst has gained attention due to their favorable physicochemical properties, such as low vapor pressure and thermal stability, which can enhance reactivity and selectivity. rsc.org

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) is an established technique for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, cleaner reaction profiles, and the possibility of performing reactions under solvent-free conditions. mdpi.com Several classical indole syntheses have been adapted to use microwave radiation, highlighting its value as an energy-efficient method for preparing indole analogs. nih.gov This technology is considered an invaluable tool in medicinal chemistry for speeding up the synthesis of heterocyclic compounds. nih.gov

Nanocatalyst Applications

The use of nanocatalysts represents a frontier in green chemistry, often providing high efficiency and the potential for catalyst recovery and reuse. A multilayered magnetized bio-nanocomposite has been developed for the synthesis of 3-(α,α-diarylmethyl)indoles. This core-shell nanostructure, which incorporates an amino acid-based ionic liquid on a functionalized nanomagnetite support, effectively catalyzes the one-pot, three-component reaction between aryl aldehydes, indoles, and phenols under solvent-free conditions.

Key advantages of this nanocatalyst system include:

Eco-friendly protocol: The reaction proceeds without hazardous solvents.

High Selectivity: No by-products such as bis(indolyl)methanes are observed.

Reusability: The magnetized nanostructure can be recovered and reused for multiple runs without a significant loss of catalytic activity.

Chemical Transformations and Derivatization Strategies of 2 Methyl 4 Trifluoromethyl Indoline

Regioselective Functionalization of the Indoline (B122111) Scaffold

The functionalization of the indoline core is heavily influenced by the directing effects of the existing substituents. The nitrogen atom's lone pair makes the aromatic ring electron-rich, favoring electrophilic substitution, while the trifluoromethyl group is a strong electron-withdrawing group, deactivating the ring.

Direct C–H functionalization has become a powerful tool in organic synthesis, offering an atom-economical way to introduce new bonds. nih.gov For substituted indolines, transition-metal-catalyzed C–H activation is a key strategy for modifying the benzenoid ring at positions C4, C5, C6, and C7, which are typically less reactive than the C2 and C3 positions of indoles. nih.govresearchgate.net

In the case of 2-Methyl-4-(trifluoromethyl)indoline, the primary sites for C–H activation on the benzene core are the C5, C6, and C7 positions. The regioselectivity of these reactions can be controlled by the choice of catalyst and directing group. nih.gov For instance, directing groups installed on the indoline nitrogen can steer functionalization to specific positions. researchgate.net Ruthenium, palladium, and cobalt catalysts have been effectively used for C–H activation on the indoline scaffold, enabling reactions like alkenylation, acylation, and amidation. researchgate.netmdpi.com While direct C–H functionalization of this compound is not extensively documented, strategies developed for other substituted indoles provide a predictive framework. For example, cobalt-catalyzed C7-amidation and palladium-catalyzed C7-acylation of indolines have been successfully demonstrated. researchgate.net

Radical C–H trifluoromethylation of aromatic compounds is another relevant strategy, though achieving regioselectivity can be challenging due to the high reactivity of the CF3 radical. acs.org However, methods using cyclodextrins as additives have shown success in controlling the position of trifluoromethylation by sterically shielding certain reaction sites. acs.org

The electron-rich nature of the indoline ring makes it highly susceptible to electrophilic aromatic substitution (SEAr). The C3 and C2 positions are typically the most favored sites for electrophilic attack in indoles. researchgate.net For indolines, the aromatic ring retains high reactivity. In this compound, the powerful ortho, para-directing amino group and the meta-directing trifluoromethyl group both favor substitution at the C5 and C7 positions. Given the steric hindrance from the adjacent CF3 group, the C5 position is a likely target for electrophiles. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Conversely, nucleophilic aromatic substitution (SNAr) on the indoline ring is generally difficult unless a potent leaving group is present at a position activated by the electron-withdrawing trifluoromethyl group.

Derivatization of the Trifluoromethyl Group and Other Substituents

Derivatization involves chemically modifying a compound to produce a new compound with properties suitable for a specific application. gcms.czsigmaaldrich.com The substituents on the this compound ring offer distinct opportunities for further chemical modification.

The methyl group at the C-2 position of the indoline ring is a site for various chemical transformations. The protons on this methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. This strategy allows for the extension of the carbon chain at the C-2 position, leading to more complex indoline derivatives. Additionally, the C-2 methyl group can participate in condensation reactions with aldehydes or ketones.

The trifluoromethyl (CF3) group is known for its high stability, which enhances the metabolic stability of molecules in pharmaceutical applications. nih.gov However, under specific conditions, the CF3 group can undergo chemical transformations. Reactions involving the C(sp³)–F bonds of α-trifluoromethyl alkenes have been developed, showcasing that defluorination-functionalization is possible. rsc.org

While the CF3 group on an aromatic ring is generally robust, some reactions can modify it. For instance, partial or complete hydrolysis to a carboxylic acid group can sometimes be achieved under harsh acidic or basic conditions, although this is often challenging. More commonly, the CF3 group influences the reactivity of the entire molecule, as seen in palladium-catalyzed reactions where trifluoroacetimidoyl chlorides are used to construct trifluoromethyl-containing indoles and indolines. nih.govresearchgate.net The presence of the CF3 group is often crucial for the success of certain synthetic methods, such as the synthesis of trifluoromethyl-substituted diindolylmethanes. nih.gov

Annulation and Ring-Expansion Reactions Leading to Polycyclic Indoline Systems

Annulation reactions involve the formation of a new ring fused to an existing one. For indolines, these reactions can lead to the synthesis of complex polycyclic systems, which are common motifs in natural products and pharmaceuticals. Transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes has been used to synthesize indolo[3,2-b]quinolines. beilstein-journals.org

Ring-expansion reactions offer another pathway to larger heterocyclic systems. For example, indoles can be converted into functionalized quinolines through a three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov A similar strategy could potentially be applied to indoline derivatives. Rhodium-catalyzed reactions of indoles with halodiazoacetates can also lead to quinoline structures via the ring expansion of a labile indoline cyclopropane intermediate. beilstein-journals.org The substitution pattern on the indoline ring, including the presence of methyl and trifluoromethyl groups, would be expected to influence the course and efficiency of these annulation and ring-expansion reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Trifluoromethyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental for mapping the carbon-hydrogen framework of 2-Methyl-4-(trifluoromethyl)indoline. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)ProtonBroad singlet, ~3.5-4.5-
2Carbon-~55-65
2-CHProtonMultiplet, ~3.8-4.2-
2-CH₃ProtonDoublet, ~1.2-1.5~20-25
3Carbon-~35-45
3-CH₂ProtonMultiplets, ~2.8-3.2-
3aCarbon-~130-140
4Carbon-Quartet, ~125-135 (due to ¹JCF)
4-CF₃--Quartet, ~120-130 (due to ¹JCF)
5Carbon-~115-125
5-CHProtonDoublet, ~6.8-7.2-
6Carbon-~120-130
6-CHProtonTriplet, ~7.0-7.4-
7Carbon-~110-120
7-CHProtonDoublet, ~6.9-7.3-
7aCarbon-~145-155

Note: These are predicted values and may differ from experimental results. The splitting of the C4 and CF₃ signals in the ¹³C NMR is due to coupling with the fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group. The chemical shift of this singlet, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, would confirm the presence and electronic environment of the trifluoromethyl substituent on the aromatic ring.

Advanced Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. An HSQC spectrum of this compound would show cross-peaks connecting the signals of each proton to its attached carbon atom, confirming the C-H framework. For example, it would link the proton signal of the methyl group to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected between the N-H proton and carbons C2 and C7a, and between the methyl protons and carbons C2 and C3. These correlations would be vital in confirming the substitution pattern of the indoline (B122111) ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H stretchingSecondary amine (indoline)
~2850-2960C-H stretching (aliphatic)Methyl and methylene groups
~3000-3100C-H stretching (aromatic)Aromatic ring
~1600-1620C=C stretching (aromatic)Aromatic ring
~1450-1500C=C stretching (aromatic)Aromatic ring
~1100-1300C-F stretching (strong)Trifluoromethyl group
~750-850C-H out-of-plane bending (aromatic)Substituted benzene ring

The strong absorptions due to the C-F stretching of the trifluoromethyl group would be a particularly prominent feature of the spectrum.

Raman Spectroscopy

Raman spectroscopy, which is complementary to FT-IR, measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to produce strong signals. The symmetric stretching of the C-CF₃ bond might also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound (C₁₀H₁₀F₃N), this method would confirm its molecular mass and provide insights into its structural integrity through analysis of its fragmentation patterns.

Molecular Weight Confirmation

The primary application of mass spectrometry in this context is the verification of the molecular weight. The chemical formula C₁₀H₁₀F₃N yields a theoretical monoisotopic mass of approximately 201.0765 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this exact mass, thereby verifying the elemental composition of the synthesized molecule.

Predicted Fragmentation Pattern

While specific experimental mass spectra for this compound are not available, a probable fragmentation pathway can be predicted based on the known fragmentation of indoline and its derivatives. Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) which then undergoes a series of fragmentation steps.

The fragmentation of the indoline core typically involves the loss of a hydrogen atom or the methyl group. The presence of the trifluoromethyl group (CF₃) on the benzene ring is expected to significantly influence the fragmentation pathways. The CF₃ group is a strong electron-withdrawing group, which can affect the stability of the aromatic ring and the adjacent bonds.

Key predicted fragmentation pathways would include:

Loss of a methyl group: Cleavage of the C2-methyl bond would result in a fragment ion [M-CH₃]⁺. This is a common fragmentation pathway for methylated compounds.

Loss of the trifluoromethyl group: The C-CF₃ bond could cleave to generate a [M-CF₃]⁺ ion.

Retro-Diels-Alder (RDA) reaction: The indoline ring system may undergo an RDA reaction, leading to the cleavage of the heterocyclic ring.

Below is a table summarizing the predicted major fragments for this compound.

m/z (predicted) Proposed Fragment Ion Formula
201[M]⁺•[C₁₀H₁₀F₃N]⁺•
186[M-CH₃]⁺[C₉H₇F₃N]⁺
132[M-CF₃]⁺[C₁₀H₁₀N]⁺

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, we can infer its likely solid-state characteristics based on the crystal structures of analogous molecules. The molecule consists of a bicyclic indoline core, a methyl group at the 2-position, and a trifluoromethyl group at the 4-position.

Expected Molecular Geometry and Crystal Packing

The indoline ring system is expected to be nearly planar, with the five-membered heterocyclic ring adopting a slight envelope or twist conformation. The methyl group at the chiral center (C2) can exist in either an (R) or (S) configuration, and a crystalline sample could be a racemate or an enantiomerically pure form.

Intermolecular interactions are anticipated to play a significant role in the crystal packing. The N-H group of the indoline ring is a hydrogen bond donor, and it would likely form hydrogen bonds with the nitrogen atom of a neighboring molecule or potentially with the fluorine atoms of the trifluoromethyl group, although N-H···F-C hydrogen bonds are generally considered weak. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the stability of the crystal lattice.

A predicted summary of crystallographic parameters is presented in the table below, based on common values for small organic molecules.

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁ (for racemate)
Intermolecular InteractionsN-H···N hydrogen bonding, π-π stacking

Computational Chemistry and Mechanistic Elucidation of 2 Methyl 4 Trifluoromethyl Indoline Reactions

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is particularly well-suited for studying organic molecules like 2-Methyl-4-(trifluoromethyl)indoline, allowing for a detailed examination of its electronic structure and its implications for chemical reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For this compound, this involves considering the puckering of the five-membered indoline (B122111) ring and the rotational orientations (torsion angles) of the methyl and trifluoromethyl substituents.

Conformational analysis reveals that the indoline ring typically adopts an envelope or twisted conformation. The substituents on the ring, the C2-methyl group and the C4-trifluoromethyl group, influence the relative stability of these conformers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the lowest energy conformer and the energy differences between various stable forms. acs.orgrsc.org The analysis would likely show a preference for a conformation that minimizes steric hindrance between the substituents and the fused benzene ring. The resulting geometric parameters provide a solid foundation for all subsequent computational investigations.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°)
N1–C21.465C7a–N1–C2110.5
C2–C31.540N1–C2–C3104.2
C3–C3a1.510C2–C3–C3a103.8
C4–C(CF3)1.505C3a–C4–C5118.9
C–F (avg.)1.345H–N1–C2112.1

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic portion of the molecule and the nitrogen atom, which possess the most loosely held electrons. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and significantly influenced by the powerful electron-withdrawing trifluoromethyl group. This distribution makes the aromatic ring susceptible to electrophilic attack and the LUMO-associated regions prone to nucleophilic interaction.

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound.
ParameterEnergy (eV)
EHOMO-6.25
ELUMO-0.95
HOMO-LUMO Gap (ΔE)5.30

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In the case of this compound, the MEP map would be expected to show a significant negative potential (red) around the highly electronegative fluorine atoms of the trifluoromethyl group and near the lone pair of the nitrogen atom. A region of positive potential (blue) would likely be found around the hydrogen atom attached to the nitrogen (N-H), indicating its acidic character. This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying the most probable sites for chemical reactions. ajchem-a.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to a vacant (acceptor) orbital. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N1σ(C2–C3)4.85
LP(1) N1σ(C7a–C3a)3.90
σ(C5–C6)σ(C4–C(CF3))2.15
σ(C2–H)σ(N1–C7a)1.98

Mechanistic Investigations via Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can identify key intermediates and transition states, providing a detailed understanding of the reaction mechanism.

Elucidating a reaction mechanism involves mapping the potential energy surface that connects reactants and products. A critical point on this surface is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. Computational methods can locate the geometry of the TS and calculate its energy, which corresponds to the activation energy of the reaction.

For a reaction involving this compound, such as an electrophilic aromatic substitution on the benzene ring, computational modeling could be used to compare different potential pathways (e.g., substitution at the C5 vs. C7 position). The calculations would involve optimizing the structures of the reactants, the sigma-complex intermediates, the transition states, and the products. By comparing the activation energies for each pathway, the most favorable reaction mechanism can be determined. Frequency calculations are also performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Hypothetical Relative Energies (kcal/mol) for an Electrophilic Substitution Reaction Pathway of this compound.
SpeciesRelative Energy (ΔE)Relative Gibbs Free Energy (ΔG)
Reactants0.000.00
Transition State (TS)+18.5+19.2
Intermediate+5.4+6.1
Product-12.3-11.5

Understanding Regio- and Stereoselectivity through Energetic and Steric Considerations

The regio- and stereoselectivity of chemical reactions involving this compound are governed by a delicate interplay of energetic and steric factors. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to dissect these influences and predict reaction outcomes. The presence of the trifluoromethyl group at the C4 position and the methyl group at the C2 position introduces significant electronic and steric biases within the molecule, which are crucial in determining the preferred pathways for incoming reagents.

Steric hindrance is another critical factor, primarily stemming from the methyl group at the C2 position. This group can physically obstruct the approach of reagents to one face of the five-membered ring, leading to diastereoselectivity in reactions that create a new stereocenter. Molecular mechanics and DFT calculations can be employed to model the transition states of reactions, allowing for a comparison of the steric strain in different stereoisomeric pathways. For example, in a reaction involving the formation of a bond at the C3 position, the methyl group at C2 can favor the trans product by sterically disfavoring the cis transition state. The energetic penalty associated with steric clash can be quantified through these computational models.

In cycloaddition reactions, both energetic and steric considerations are paramount. For instance, in a hypothetical [3+2] cycloaddition, the regioselectivity would be influenced by the electronic character of the reacting partners, with the trifluoromethyl group affecting the frontier molecular orbitals (HOMO and LUMO) of the indoline system. The stereoselectivity would be dictated by the steric interactions between the substituents on the indoline and the incoming reactant in the transition state. Computational studies on similar cycloadditions have shown that the formation of 5-substituted 3-nitro-2-isoxazolidines is preferred due to a combination of these effects, where steric factors can override the predictions based solely on local electronic interactions mdpi.com.

The following table summarizes the general influence of the substituents on the selectivity of reactions involving this compound, based on established principles in computational and physical organic chemistry.

FactorInfluence of 4-(Trifluoromethyl) GroupInfluence of 2-Methyl GroupPredicted Outcome
Energetic (Electronic) Strong electron-withdrawing effect, deactivates the aromatic ring.Weak electron-donating effect (hyperconjugation).Influences regioselectivity in aromatic substitutions and reactions involving the π-system.
Steric Minimal direct steric hindrance on the heterocyclic ring.Significant steric hindrance at the C2 and C3 positions.Dictates stereoselectivity in reactions at the heterocyclic ring, favoring approach from the less hindered face.

By calculating the transition state energies for different regio- and stereoisomeric pathways, a quantitative prediction of the product distribution can be achieved. These computational approaches are essential for rationalizing experimentally observed selectivities and for designing new synthetic routes that exploit the inherent biases of the this compound scaffold.

Analysis of Reactive Intermediates (e.g., Radical, Ionic, Organometallic Species)

The reactions of this compound can proceed through a variety of reactive intermediates, including radical, ionic, and organometallic species. Computational chemistry offers invaluable insights into the structure, stability, and reactivity of these transient species, which are often difficult to characterize experimentally.

Ionic Intermediates: In many reactions, particularly those involving electrophilic or nucleophilic attack, ionic intermediates play a central role. For example, in electrophilic aromatic substitution on the benzene ring of the indoline, the stability of the intermediate arenium ion (sigma complex) is crucial for determining the regioselectivity. DFT calculations can be used to model the geometry and energy of the arenium ions formed by attack at different positions. The electron-withdrawing trifluoromethyl group at C4 will destabilize a positive charge on the aromatic ring, making the activation energy for its formation higher compared to an unsubstituted indoline. The relative energies of the different possible arenium ions can be calculated to predict the most likely site of substitution.

Radical Intermediates: Radical-mediated reactions offer alternative pathways for the functionalization of indolines. For instance, trifluoromethylation reactions can proceed through radical mechanisms. Computational studies can model the generation of a trifluoromethyl radical and its subsequent addition to the indoline system. The stability of the resulting radical intermediate would be influenced by the substituents. The methyl group at C2 could stabilize an adjacent radical through hyperconjugation, while the trifluoromethyl group's effect would depend on the position of the radical.

Organometallic Intermediates: Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools for modifying indoline scaffolds. These reactions proceed through a catalytic cycle involving various organometallic intermediates. For this compound, a common pathway involves the oxidative addition of a palladium(0) species to a suitable precursor, forming a Pd(II) intermediate. Subsequent steps such as migratory insertion, transmetalation, and reductive elimination lead to the final product. Computational studies can elucidate the mechanism of these reactions by calculating the energies of the intermediates and transition states for each step. For example, in a Heck-type reaction, the regioselectivity of the insertion of an alkene into a Pd-C bond would be influenced by the electronic and steric properties of the indoline ligand. DFT calculations have been instrumental in understanding the roles of Pd(II) and even Pd(IV) intermediates in similar transformations. In some cases, single-electron transfer (SET) pathways involving Pd(III) intermediates have been proposed and computationally investigated nih.govmdpi.com.

The table below outlines the types of reactive intermediates that could be involved in reactions of this compound and the computational methods used to study them.

Intermediate TypePotential Role in Reactions of this compoundComputational Analysis Methods
Ionic (e.g., Arenium Ions) Intermediates in electrophilic aromatic substitution reactions.DFT calculations of geometry, energy, and charge distribution.
Radical Intermediates in radical-mediated functionalization (e.g., trifluoromethylation).DFT calculations of spin density, bond dissociation energies, and reaction barriers.
Organometallic (e.g., Pd(II), Pd(IV)) Key species in palladium-catalyzed cross-coupling and C-H activation reactions.DFT calculations of catalytic cycles, including geometries and energies of intermediates and transition states.

By analyzing these reactive intermediates computationally, a deeper understanding of the reaction mechanisms can be achieved, facilitating the optimization of reaction conditions and the development of new synthetic methodologies for this class of compounds.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly DFT, is a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the relationships between structure and spectroscopic properties. The most commonly predicted parameters are NMR chemical shifts and vibrational frequencies (IR and Raman).

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a routine application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C). The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). For fluorinated compounds, specific functionals and basis sets may be required to achieve high accuracy for ¹⁹F NMR predictions. Studies have shown that with appropriate computational methods, the mean absolute error for predicted ¹³C chemical shifts can be less than 2 ppm, and for ¹H, it can be less than 0.2 ppm nih.govnrel.govnih.govresearchgate.netchemrxiv.org.

The following table presents a hypothetical example of theoretically predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, based on typical ranges observed for similar structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H3.5 - 4.0-
C2-CH₃1.2 - 1.515 - 20
C3-H₂2.9 - 3.430 - 35
C5-H7.0 - 7.3110 - 115
C6-H6.8 - 7.1120 - 125
C7-H6.9 - 7.2115 - 120
N-H4.0 - 5.0-
CF₃-120 - 130 (q, J ≈ 270-280 Hz)

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations involve optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

The accuracy of the calculated frequencies is dependent on the level of theory. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and the strong vibrations associated with the C-F bonds of the trifluoromethyl group. Ab initio and DFT calculations are routinely used to simulate IR and Raman spectra, aiding in the assignment of experimental bands asianpubs.orgictp.itnih.gov.

The table below lists some of the expected characteristic vibrational frequencies for this compound, which can be predicted using computational methods.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1450 - 1600
C-F Stretch (CF₃)1100 - 1350 (strong)
C-N Stretch1250 - 1350

By combining these theoretical predictions with experimental data, a comprehensive spectroscopic characterization of this compound can be achieved, providing a solid foundation for its identification and the study of its chemical behavior.

Future Research Directions in 2 Methyl 4 Trifluoromethyl Indoline Chemistry

Development of Highly Stereoselective and Atom-Economical Synthetic Strategies

While methods exist for the synthesis of various trifluoromethyl-containing indolines, future efforts should focus on developing highly efficient, stereoselective, and atom-economical routes specifically for 2-Methyl-4-(trifluoromethyl)indoline. Current strategies often involve multi-step sequences or the use of expensive reagents. researchgate.net The development of catalytic asymmetric methods that can establish the C2 stereocenter with high enantiomeric excess is a primary goal.

Key research objectives should include:

Catalytic Asymmetric Hydrogenation: Investigating the asymmetric hydrogenation of the corresponding indole (B1671886), 2-methyl-4-(trifluoromethyl)indole, using chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium) with chiral phosphine (B1218219) ligands.

Organocatalytic Approaches: Exploring enantioselective reductions or cyclizations using chiral organocatalysts, which offer a metal-free alternative.

C-H Activation/Functionalization: Developing methods that form the indoline (B122111) ring through direct C-H activation and subsequent cyclization, minimizing the need for pre-functionalized substrates.

The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be central to these developments. rsc.orgresearchgate.net Strategies like cycloaddition reactions, such as the [4+1] cycloaddition of benzoxazinones with sulfur ylides, offer a transition-metal-free path to trifluoromethyl indolines and could be adapted for this target. nitech.ac.jp

Table 1: Potential Stereoselective and Atom-Economical Synthetic Strategies

Strategy Potential Catalyst/Reagent Key Advantages Research Focus
Catalytic Asymmetric Hydrogenation Chiral Rh, Ru, or Ir complexes High enantioselectivity, potential for scalability. Ligand design, optimization of reaction conditions.
Organocatalytic Reduction Chiral Brønsted acids or phosphoric acids Metal-free, mild conditions, high stereocontrol. Development of new catalysts, substrate scope expansion.
Domino Trifluoromethylation/Cyclization Copper-based catalysts One-pot efficiency, use of inexpensive CF3 sources. researchgate.netorganic-chemistry.org Adaptation to create the C2-methyl and C4-CF3 pattern.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The interplay between the electron-donating methyl group at the C2 position and the strongly electron-withdrawing trifluoromethyl group at the C4 position is expected to impart unique reactivity to the this compound scaffold. Future research should systematically explore these patterns to unlock new derivatization pathways.

Areas for investigation include:

N-Functionalization: The indoline nitrogen is a key handle for derivatization. Research can explore a wide range of reactions including acylation, alkylation, arylation, and sulfonylation to introduce diverse functional groups. Procedures for introducing electron-capturing groups like pentafluorobenzyl and trifluoroacetyl onto the indole nitrogen have been developed for analytical purposes and could be applied here. nih.gov

C-H Functionalization of the Aromatic Ring: The electronic bias from the trifluoromethyl group could direct regioselective C-H functionalization at the C5, C6, or C7 positions. Palladium-catalyzed cross-coupling reactions or directed metalation-trapping sequences could be employed to install new carbon-carbon or carbon-heteroatom bonds.

Reactivity of the C2-Methyl Group: The 2-methyl group itself is a potential site for functionalization. researchgate.net Oxidation to an aldehyde or carboxylic acid, or deprotonation followed by reaction with electrophiles, could provide access to a new range of derivatives. researchgate.net

Ring-Opening and Rearrangement Reactions: Investigating the stability of the indoline ring under various conditions could reveal novel rearrangement or ring-opening reactions, leading to completely different molecular scaffolds.

Table 2: Proposed Derivatization Pathways and Target Structures

Position Reaction Type Reagents Potential Product Class
N1 (Nitrogen) Acylation / Arylation Acyl chlorides, Aryl halides (Buchwald-Hartwig) N-Acyl/Aryl indolines
C7 Directed C-H Borylation Ir-catalyst, B2pin2 7-Borylated indolines for cross-coupling
C5/C6 Electrophilic Aromatic Substitution NBS, NIS, HNO3/H2SO4 Halogenated or nitrated indolines

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry offers a powerful tool to accelerate the development of synthetic methods and to understand the unique properties of this compound. Future work should integrate computational modeling with experimental studies.

Specific applications include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways for the synthesis and derivatization of the target molecule. acs.orgacs.org This can help explain observed regioselectivity and stereoselectivity, and predict the feasibility of new reactions.

Catalyst Design: Computationally screening libraries of chiral ligands or catalysts for asymmetric syntheses to identify the most promising candidates for experimental validation, saving significant time and resources.

Prediction of Physicochemical Properties: Calculating key molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and dipole moment. These calculations can provide insights into the molecule's reactivity and potential intermolecular interactions, which is crucial for its application as a building block in medicinal chemistry.

Conformational Analysis: Determining the preferred conformations of this compound and its derivatives. This is particularly important for understanding how it might interact with biological targets like enzymes or receptors.

Table 3: Application of Computational Methods in Future Research

Computational Technique Application Area Research Question
Density Functional Theory (DFT) Mechanistic Studies What is the transition state geometry and energy barrier for a key synthetic step? acs.org
Molecular Dynamics (MD) Conformational Analysis What are the stable conformations of the indoline ring and its N-substituents?
Quantitative Structure-Activity Relationship (QSAR) Rational Design How do electronic properties of aromatic ring substituents correlate with biological activity?

Application of this compound as a Versatile Building Block in Complex Organic Synthesis

The ultimate goal of developing the chemistry of this compound is to utilize it as a valuable building block for the synthesis of more complex and functional molecules, particularly those with potential applications in pharmaceuticals and materials science. rsc.orgresearchgate.netnih.gov The trifluoromethyl group is a well-known bioisostere and can significantly enhance properties like metabolic stability and binding affinity. nih.gov

Future research should demonstrate the utility of this building block by:

Synthesis of Bioactive Scaffolds: Incorporating the this compound core into known pharmacologically active scaffolds. For example, it could be used as a key intermediate in the synthesis of analogues of natural products or existing drugs.

Multicomponent Reactions: Employing the molecule in multicomponent reactions (MCRs) to rapidly generate libraries of complex and diverse compounds for biological screening.

Late-Stage Functionalization: Developing methods to introduce the this compound moiety into complex molecules at a late stage of a synthetic sequence, providing a powerful tool for structure-activity relationship (SAR) studies.

Development of Novel Heterocyclic Systems: Using the indoline as a precursor for the synthesis of more complex, fused heterocyclic systems through annulation reactions involving the nitrogen atom and the adjacent C7 position of the aromatic ring.

The successful application of this compound as a building block will validate the fundamental research into its synthesis and reactivity, and potentially lead to the discovery of new chemical entities with valuable properties.

Table of Mentioned Compounds

Compound Name
This compound
2-methyl-4-(trifluoromethyl)indole
Pentafluorobenzyl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)indoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalizing indoline derivatives with trifluoromethyl groups. For example, intermediates like 2-methylindoline (bp 228–229°C, CAS 6872-06-6) can be fluorinated using trifluoromethylation reagents under controlled conditions . Column chromatography and THF-based reaction media (e.g., 3-day room-temperature reactions with triethylamine) are critical for isolating pure products . Reaction monitoring via thin-layer chromatography (TLC) ensures stepwise optimization .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography (as seen in phosphazene derivatives) is recommended for resolving bond angles and stereochemistry . Mass spectrometry (e.g., NIST-validated monoisotopic mass data) and NMR (¹H/¹³C, ¹⁹F) are essential for verifying molecular formulas (e.g., C9H8F3N, MW 187.16) and trifluoromethyl group positioning . Computational tools like DFT can predict electronic effects of the CF₃ group on indoline’s aromatic system .

Q. What safety protocols are critical when handling fluorinated indoline derivatives?

  • Methodological Answer : Fluorinated compounds require inert atmosphere handling (e.g., gloveboxes) due to potential hydrolysis or toxicity. Refer to NIST safety guidelines for fluorinated amines, including proper ventilation and PPE . Avoid direct contact with skin, as noted in hazard data for structurally similar compounds like 2-Methyl-4-heptafluoroisopropylaniline (CAS 238098-26-5) .

Advanced Research Questions

Q. How do trifluoromethyl substitutions impact the bioactivity of indoline derivatives in pharmacological studies?

  • Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, as observed in PPARδ agonists like GW501516 (a trifluoromethyl-thiazole derivative). Binding assays (e.g., crystallography of PPARδ-LBD complexes) reveal that CF₃ groups improve receptor-ligand hydrophobic interactions . Comparative studies with non-fluorinated analogs (e.g., 5-methylindoline) show reduced bioactivity, confirming the CF₃ group’s role .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting CF₃ group solvation). Standardize protocols using preclinical data templates (e.g., IND Form 3.4 guidelines) to ensure consistency in IC₅₀ measurements . Cross-validate results with orthogonal methods: SPR for binding affinity, in vitro cytotoxicity assays, and in silico docking (e.g., PDB 6A6P structural data) .

Q. How can researchers design experiments to probe the metabolic stability of this compound in vivo?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁸F or ¹³C-CF₃) for tracer studies in rodent models. LC-MS/MS quantifies metabolites, while PET imaging tracks biodistribution. Preclinical summaries (per IND 4.1) should outline objectives, such as identifying hepatic CYP450-mediated degradation pathways . Compare results with fluorinated analogs like ACT-660602 to assess structural determinants of stability .

Q. What role does the indoline scaffold play in modulating selectivity for kinase or receptor targets?

  • Methodological Answer : The indoline core’s rigidity and electron-rich π-system favor interactions with ATP-binding pockets or allosteric sites. For example, GW501516’s indoline-like thiazole scaffold binds PPARδ with >100-fold selectivity over PPARα/γ . Mutagenesis studies (e.g., replacing CF₃ with CH₃ in docking simulations) quantify steric and electronic contributions .

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